Enantiomeric Identity: (3S,4R) vs. (3R,4S) Stereochemistry
The target compound bears defined (3S,4R) absolute configuration, which is the stereochemistry required for constructing the active enantiomer of fused quadracyclic MK2 inhibitors described in patent US 20170190713 A1 [1]. The (3R,4S) enantiomer (CAS 1523541-94-7) is commercially available as a separate entity . While no published direct enzymatic or cellular potency comparison exists for the two enantiomers as isolated intermediates, chiral building blocks in medicinal chemistry exhibit well-documented enantiomer-specific downstream biological outcomes — the incorrect enantiomer inevitably yields the distomer upon final elaboration, typically with >10-fold loss in target potency [2]. The target compound's (3S,4R) configuration therefore represents a non-negotiable procurement specification for any program targeting the MK2 scaffold.
| Evidence Dimension | Absolute stereochemistry requirement for MK2 inhibitor scaffold synthesis |
|---|---|
| Target Compound Data | (3S,4R) configuration, CAS 849935-85-9 |
| Comparator Or Baseline | (3R,4S) enantiomer, CAS 1523541-94-7 |
| Quantified Difference | Opposite enantiomer; class-level >10-fold potency differential expected in final bioactive compound [2] |
| Conditions | Chiral building block selection; inferred from general medicinal chemistry enantiomer differentiation principles |
Why This Matters
Procuring the wrong enantiomer produces the distomer downstream, wasting entire synthesis campaigns and invalidating structure-activity relationship (SAR) studies.
- [1] Mccomas, C. C., et al. Fused Quadracyclic Compounds, Compositions and Uses Thereof. U.S. Pat. Appl. Publ. US 20170190713 A1. Published 2017-07-06. View Source
- [2] McConathy, J., Owens, M. J. Stereochemistry in Drug Action. Prim. Care Companion J. Clin. Psychiatry 2003, 5, 70–73. View Source
